4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile
描述
4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile is a useful research compound. Its molecular formula is C19H11F3N2O4S and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile is a derivative of thiazolidinedione, a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management and antibacterial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a complex structure that includes a thiazolidinone moiety, which is crucial for its biological activity. The synthesis typically involves the reaction of thiazolidinedione derivatives with various aromatic aldehydes under acidic or basic conditions to yield the desired product .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazolidinedione derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds are often in the range of 3.91 mg/L, indicating potent antibacterial effects .
Compound | MIC (mg/L) | Bacterial Strain |
---|---|---|
Compound A | 3.91 | Staphylococcus aureus |
Compound B | 4.50 | Escherichia coli |
Compound C | 5.00 | Pseudomonas aeruginosa |
Antidiabetic Activity
Thiazolidinediones are primarily recognized for their antidiabetic effects, acting as agonists for peroxisome proliferator-activated receptors (PPARs). Compounds derived from thiazolidinediones, including our target compound, have been evaluated for their ability to enhance insulin sensitivity and lower blood glucose levels. In vitro studies have demonstrated that these compounds can significantly reduce glucose levels in diabetic models when compared to standard treatments like pioglitazone .
Case Studies
- Antibacterial Efficacy Study : A study involving the synthesis and testing of thiazolidinedione derivatives showed that modifications at the phenyl ring significantly affected antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced efficacy against resistant bacterial strains .
- Antidiabetic Assessment : Another study assessed the antidiabetic potential of a series of thiazolidinedione derivatives using alloxan-induced diabetic rats. The results indicated that certain derivatives had comparable effects to established antidiabetic drugs like metformin and rosiglitazone, showcasing their potential in managing diabetes .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic processes.
- Antidiabetic Mechanism : It enhances insulin sensitivity by activating PPARγ pathways, leading to improved glucose uptake by cells.
属性
IUPAC Name |
4-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBIOCQFTMNSJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。